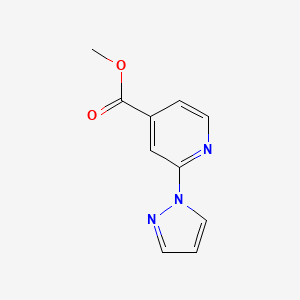

methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate

説明

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

特性

IUPAC Name |

methyl 2-pyrazol-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-5-11-9(7-8)13-6-2-4-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRXQSMZUXPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

化学反応の分析

Types of Reactions

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazole-pyridine compounds .

科学的研究の応用

Medicinal Chemistry

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate has been explored for its therapeutic potential against various diseases, particularly in the following areas:

Antimicrobial Activity:

Recent studies have demonstrated the compound's effectiveness against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Fusarium oxysporum | 30 |

These results indicate that the compound exhibits moderate to strong antibacterial and antifungal activities, potentially through the inhibition of key metabolic pathways in microorganisms .

Anti-inflammatory and Anticancer Properties:

The compound's structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory and anticancer drug development. Research has shown that derivatives of pyrazole compounds can inhibit specific protein kinases involved in cancer progression, such as AXL and c-MET kinases .

Synthesis of Novel Compounds

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution to introduce new functional groups.

- Cross-Coupling Reactions: It can be used in Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules .

This versatility has led to the development of numerous derivatives with enhanced biological activities.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate against clinical isolates. The compound was found to inhibit growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-Cancer Activity

In preclinical trials, derivatives of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development .

作用機序

The mechanism of action of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .

類似化合物との比較

Similar Compounds

- Methyl 2-(1H-pyrazol-1-yl)isonicotinate

- 1-Methylpyrazole-4-boronic acid pinacol ester

- Quinolinyl-pyrazoles

Uniqueness

Its combination of a pyrazole and pyridine ring provides a versatile scaffold for the development of novel compounds with enhanced biological activities .

生物活性

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate (CAS No. 1375097-94-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate features a pyrazole ring fused to a pyridine structure, which is known to enhance its biological activity. The compound's general structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, a study found that derivatives with the pyrazole structure could inhibit the growth of lung, colorectal, and breast cancer cells, demonstrating IC50 values in the low micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.25 |

| A549 (Lung) | 0.30 |

| HCT116 (Colorectal) | 0.15 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated that methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | <10 |

| S. aureus | <5 |

Antimalarial Activity

Recent investigations into the antimalarial potential of pyrazole derivatives have highlighted the efficacy of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate against Plasmodium falciparum. The compound was found to have an EC50 value of approximately 0.5 µM, indicating strong activity against malaria parasites .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate. Modifications to the pyrazole and pyridine rings can significantly influence potency and selectivity. For example, substituting different groups at the 4-position of the pyridine ring has been shown to enhance activity against specific cancer types while maintaining low cytotoxicity towards normal cells .

Case Studies

Several studies have documented the biological evaluation of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate:

- Anticancer Evaluation : A study assessed its effects on breast cancer cells, showing a dose-dependent inhibition of cell proliferation with a significant reduction in cell viability at concentrations above 0.5 µM.

- Antimicrobial Screening : The compound was tested against a panel of pathogens, revealing potent activity comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.

- Antimalarial Studies : In vivo studies using murine models demonstrated that methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate significantly reduced parasitemia levels in infected mice, highlighting its therapeutic potential in treating malaria.

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate? Methodological Answer: The compound is typically synthesized via cyclocondensation or esterification. For example, analogous pyrazole derivatives are prepared by reacting precursors like ethyl acetoacetate with hydrazines or using DMF-DMA (dimethylformamide dimethyl acetal) for cyclization . Hydrolysis of ester intermediates (e.g., methyl 4-pyridinecarboxylate derivatives) followed by coupling with pyrazole moieties is another route. Key steps include refluxing in ethanol or THF with catalysts like acetic acid and monitoring via TLC/HPLC for reaction completion.

Advanced Q1: How can heterocyclic fusion strategies improve the synthesis of structurally complex analogs? Methodological Answer: Advanced synthesis involves multi-step heterocyclic fusion. For instance, pyrazole-4-carbaldehydes can act as building blocks for fused systems (e.g., thieno[2,3-c]pyrazole derivatives) via reactions with hydrazine hydrate or iodine under controlled conditions . Optimize reaction time and temperature (e.g., reflux in ethanol vs. room temperature) to direct regioselectivity. Computational modeling (DFT) may predict intermediate stability and guide synthetic pathways.

Structural Characterization

Basic Q2: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer: Use a combination of:

- FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and pyrazole/pyridine ring vibrations.

- NMR (¹H/¹³C) to confirm substituent positions (e.g., pyrazole N–H at δ 8–9 ppm, ester methyl at δ 3.8–4.0 ppm).

- Mass spectrometry (HRMS) for molecular ion validation .

Advanced Q2: How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry? Methodological Answer: X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELXL handles high-resolution data and twinned crystals, critical for confirming pyrazole-pyridine dihedral angles and hydrogen-bonding networks . Prepare crystals via slow evaporation (e.g., in DCM/hexane) and collect data at low temperature (100 K) to minimize thermal motion artifacts.

Bioactivity and Mechanism

Basic Q3: What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer: Screen for kinase inhibition or receptor antagonism (e.g., bradykinin B2 receptor) using:

- Fluorescence polarization assays for binding affinity.

- Cell viability assays (MTT/XTT) in relevant cell lines.

- Enzymatic activity assays with purified targets .

Advanced Q3: How can structure-activity relationship (SAR) studies guide functional group optimization? Methodological Answer: Systematically modify substituents (e.g., pyrazole N-alkylation, ester hydrolysis to carboxylic acid) and evaluate changes in bioactivity. Use molecular docking (AutoDock Vina) to predict binding modes to targets like BK receptors. Correlate computational binding energies (ΔG) with experimental IC50 values to prioritize analogs .

Analytical Method Development

Basic Q4: How to optimize HPLC conditions for purity analysis? Methodological Answer: Use a C18 column with mobile phases like acetonitrile/water (0.1% TFA). Gradient elution (e.g., 30%→70% acetonitrile over 20 min) resolves ester and carboxylic acid derivatives. Validate method precision (RSD <2%) and LOD/LOQ using spiked samples .

Advanced Q4: What hyphenated techniques are effective for metabolite identification? Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI+) to detect metabolites. Fragment ions (e.g., m/z 126 for pyrazole cleavage) help identify degradation pathways. Combine with NMR-based metabolomics to trace biotransformation in biological matrices .

Stability and Reactivity

Basic Q5: What protocols ensure compound stability during storage? Methodological Answer: Store in amber vials at −20°C under inert atmosphere (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use stabilizers like BHT (0.01%) for radical-sensitive moieties .

Advanced Q5: How to investigate photodegradation mechanisms under UV exposure? Methodological Answer: Use a photoreactor (λ = 254–365 nm) and analyze products via LC-HRMS. Quantum mechanical calculations (TD-DFT) predict excited-state reactivity. Compare experimental half-lives (t₁/₂) with computed HOMO-LUMO gaps to identify degradation-prone sites .

Computational Modeling

Advanced Q6: How do DFT calculations validate spectroscopic and crystallographic data? Methodological Answer: Perform B3LYP/6-311++G(d,p) calculations to simulate IR/NMR spectra and compare with experimental data. For crystallography, overlay DFT-optimized geometries with X-ray structures to assess RMSD (<0.1 Å indicates strong agreement). Solvent effects (PCM model) refine accuracy .

Crystallographic Data Interpretation

Advanced Q7: How to address challenges in refining structures with twinned or low-resolution data? Methodological Answer: In SHELXL, use TWIN/BASF commands for twinned crystals and apply restraints for bond distances/angles in low-resolution datasets. Validate refinement with R-factor convergence (R1 <5%) and residual electron density maps (<0.3 eÅ⁻³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。